PROTAC SARS-CoV-2 Mpro degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC SARS-CoV-2 Mpro degrader-1 is a novel compound developed using proteolysis targeting chimera (PROTAC) technology. This compound targets the main protease (MPro) of the SARS-CoV-2 virus, which is essential for viral replication and pathogenesis. By inducing the degradation of MPro, this compound offers a promising approach for antiviral drug development, particularly against drug-resistant strains of SARS-CoV-2 .
准备方法
The synthesis of PROTAC SARS-CoV-2 Mpro degrader-1 involves several steps:
MPro Ligand Synthesis: The synthesis begins with the preparation of MPro inhibitors, such as MPI8 and MPI29, which serve as the MPro ligands.
Conjugation with CRBN E3 Ligand: These MPro ligands are then conjugated with a cereblon (CRBN) E3 ligase ligand to form the PROTAC molecule. This conjugation is typically achieved through a series of chemical reactions involving amide bond formation.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
化学反应分析
PROTAC SARS-CoV-2 Mpro degrader-1 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the MPro ligands and the CRBN E3 ligand.
Substitution Reactions: These reactions are used to introduce various substituents onto the MPro ligands to enhance their binding affinity and specificity.
Amide Bond Formation: This is a key reaction in the synthesis of the PROTAC molecule, where the MPro ligand is conjugated with the CRBN E3 ligand.
科学研究应用
PROTAC SARS-CoV-2 Mpro degrader-1 has several scientific research applications:
Chemistry: It serves as a model compound for studying the principles of PROTAC technology and targeted protein degradation.
Biology: It is used to investigate the role of MPro in the life cycle of SARS-CoV-2 and to study the cellular mechanisms of protein degradation.
Medicine: It offers a potential therapeutic approach for treating COVID-19 by targeting and degrading MPro, thereby inhibiting viral replication.
作用机制
The mechanism of action of PROTAC SARS-CoV-2 Mpro degrader-1 involves several steps:
Binding to MPro: The MPro ligand component of the PROTAC molecule binds to the active site of MPro.
Recruitment of CRBN E3 Ligase: The CRBN E3 ligand component recruits the CRBN E3 ligase to the MPro-PROTAC complex.
Ubiquitination and Degradation: The CRBN E3 ligase ubiquitinates MPro, marking it for degradation by the proteasome.
相似化合物的比较
属性
分子式 |
C52H65ClN8O8S |
---|---|
分子量 |
997.6 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[4-[4-[2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]ethyl]piperazin-1-yl]-1-hydroxy-4-oxobutyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H65ClN8O8S/c1-31(34-8-10-35(11-9-34)47-32(2)55-30-70-47)56-49(66)43-26-38(62)29-60(43)51(68)48(52(4,5)6)57-44(63)18-19-46(65)59-24-22-58(23-25-59)21-20-54-45(64)28-40-33(3)61(42-17-16-39(69-7)27-41(40)42)50(67)36-12-14-37(53)15-13-36/h8-17,27,30-31,38,43-44,48,57,62-63H,18-26,28-29H2,1-7H3,(H,54,64)(H,56,66)/t31-,38+,43-,44?,48+/m0/s1 |
InChI 键 |
XHUUQGCGQBGRQV-GKZFWUSVSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。